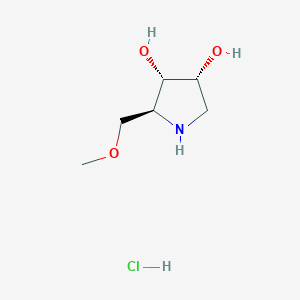

rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride

Description

rac-(2R,3R,4S)-2-(Methoxymethyl)pyrrolidine-3,4-diol hydrochloride is a chiral pyrrolidine derivative characterized by a methoxymethyl substituent at the C2 position and hydroxyl groups at C3 and C2. Its molecular formula is C₇H₁₂ClF₂NO₂, with a molecular weight of 215.63 g/mol . This compound is structurally related to iminosugars, a class of glycosidase inhibitors, and is utilized as a building block in organic synthesis and medicinal chemistry research . The hydrochloride salt enhances its stability and solubility, making it suitable for biochemical assays and industrial applications.

Properties

IUPAC Name |

(2S,3S,4R)-2-(methoxymethyl)pyrrolidine-3,4-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-10-3-4-6(9)5(8)2-7-4;/h4-9H,2-3H2,1H3;1H/t4-,5+,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBLLOSKXQQRZHT-YAFCINRGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1C(C(CN1)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1[C@@H]([C@@H](CN1)O)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and methoxymethyl chloride.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: The reactions are scaled up using large reactors with precise control over temperature, pressure, and reaction time.

Automated Processes: Automation is employed to ensure consistency and efficiency in the production process.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The methoxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution Reagents: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride involves:

Molecular Targets: The compound may interact with specific enzymes or receptors in the body.

Pathways Involved: It may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- However, this modification may reduce hydrogen-bonding interactions critical for glycosidase inhibition, as seen in (+)-7a, which features a polar aminomethyl group .

- Stereochemistry: The (2R,3R,4S) configuration in the target compound contrasts with simpler monocyclic analogues like (R)-3-hydroxypyrrolidine HCl, which lack stereochemical complexity and diol functionalities .

Glycosidase Inhibition

- For example, compounds like (+)-7a inhibit β-mannosidase with a Ki of 135 nM , whereas α-mannosidase inhibitors from exhibit anticancer properties .

- cis-Pyrrolidine-3,4-diol HCl: Lacks the C2 substituent, leading to weaker or nonspecific glycosidase inhibition compared to substituted derivatives .

Physicochemical Properties

| Property | Target Compound | cis-Pyrrolidine-3,4-diol HCl | (+)-7a |

|---|---|---|---|

| LogP (Estimated) | ~0.5 (moderate lipo.) | ~−1.2 (hydrophilic) | ~1.8 (lipophilic) |

| Solubility in Water | High (due to HCl) | High | Moderate |

| Thermal Stability | Stable up to 200°C | Stable | Sensitive to oxidation |

Biological Activity

rac-(2R,3R,4S)-2-(methoxymethyl)pyrrolidine-3,4-diol hydrochloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is a racemic mixture, meaning it contains equal parts of two enantiomers, which can exhibit different biological properties. Understanding its biological activity is crucial for its application in therapeutic contexts.

- Molecular Formula: C8H17NO3·HCl

- Molecular Weight: 195.69 g/mol

- CAS Number: 98209574

Biological Activity

The biological activity of this compound has been studied in various contexts. Below are key areas where its effects have been documented:

1. Enzyme Inhibition

Research has indicated that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies have shown that similar pyrrolidine derivatives can act as inhibitors of arginase, an enzyme linked to various physiological processes and diseases such as cancer and hypertension .

3. Neuroprotective Effects

Pyrrolidine derivatives have been explored for their neuroprotective properties. The mechanism often involves modulation of neurotransmitter systems or reduction of oxidative stress. Although direct studies on this specific compound are scarce, the broader class of compounds shows promise in neuroprotection .

The mechanism by which this compound exerts its effects likely involves interactions with biological macromolecules such as proteins and nucleic acids. The methoxymethyl group may enhance binding affinity to target sites, potentially altering enzyme activity or receptor signaling pathways.

Case Studies and Research Findings

Several case studies and research findings highlight the biological activity of similar pyrrolidine compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.